2-amino-2-(2,6-difluoro-4-methoxyphenyl)aceticacidhydrochloride

Description

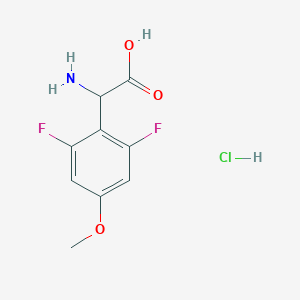

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid hydrochloride is a halogenated aromatic amino acid derivative with a molecular formula of C₉H₁₀ClF₂NO₃ and a molecular weight of 253.63 g/mol . Its structure features a phenyl ring substituted with two fluorine atoms at positions 2 and 6, a methoxy group at position 4, and an amino-acetic acid backbone protonated as a hydrochloride salt.

Key physicochemical properties include:

Properties

IUPAC Name |

2-amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3.ClH/c1-15-4-2-5(10)7(6(11)3-4)8(12)9(13)14;/h2-3,8H,12H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMIAVKMVMDGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(C(=O)O)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,6-difluoro-4-methoxyphenyl)aceticacidhydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 2,6-difluoro-4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a nucleophilic addition reaction with glycine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Acidification: The amine is treated with hydrochloric acid to yield the hydrochloride salt of 2-amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2,6-difluoro-4-methoxyphenyl)aceticacidhydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can modify the functional groups, such as converting the amino group to a hydroxyl group.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the context of neurological disorders and cancer treatment. Its fluorinated structure may enhance biological activity and selectivity.

Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of 2-amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid and their evaluation as potential inhibitors for specific cancer cell lines. The results indicated promising anti-cancer activity with minimal toxicity to normal cells .

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly in modulating glutamate receptors. This could have implications for treating conditions such as depression and anxiety.

Case Study : In a recent study, researchers investigated the effects of the compound on glutamate receptor modulation in animal models. The findings suggested that it could potentially serve as a novel antidepressant agent by enhancing synaptic plasticity .

Material Science

The unique properties of this compound allow it to be used in developing advanced materials, particularly in coatings and polymers that require specific chemical resistance or enhanced durability.

Case Study : A research article detailed the use of 2-amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid hydrochloride in creating polymer composites with improved thermal stability and mechanical properties .

Data Tables

Mechanism of Action

The mechanism of action of 2-amino-2-(2,6-difluoro-4-methoxyphenyl)aceticacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 2-amino-2-(substituted phenyl)acetic acid derivatives. Below is a comparison of its key structural analogs:

Key Observations :

- Halogenation Patterns: The target compound’s 2,6-diF substitution enhances metabolic stability compared to mono-halogenated analogs (e.g., 4-Br or 2-F derivatives) .

- Methoxy Group Position : The 4-OCH₃ group in the target compound improves solubility relative to analogs with methoxy at position 2 (e.g., AS104531) .

- Ester vs. Free Acid : Methyl ester derivatives (e.g., AS103310) are typically more lipophilic, favoring membrane permeability in prodrug strategies .

Physicochemical and Commercial Comparison

Molecular Weight and Cost

Research and Application Insights

- Pharmaceutical Relevance : The target compound’s fluorine atoms enhance binding to hydrophobic enzyme pockets, making it valuable in kinase inhibitor development .

- Agrochemical Potential: Analogs with chloro and methoxy groups (e.g., AS104531) are frequently used in sulfonylurea herbicide synthesis, as seen in chlorsulfuron derivatives .

- Chiral Utility : Enantiopure forms (e.g., (S)- or (R)-isomers listed in ) are critical for asymmetric catalysis, though the target compound’s stereochemical data remain understudied .

Biological Activity

2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a difluoromethoxyphenyl group, which is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 248.65 g/mol.

Pharmacological Effects

Research indicates that 2-amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid hydrochloride exhibits several pharmacological effects:

- Antibacterial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and generating reactive oxygen species (ROS) that lead to bacterial cell death .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest, although further investigation is required to elucidate the specific pathways involved .

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Detailed Research Insights

- Antibacterial Studies : In a controlled study, the antibacterial efficacy of the compound was assessed using agar diffusion methods. Inhibition zones were measured at various concentrations, demonstrating significant activity at concentrations as low as 10 mg/ml against both E. coli and S. aureus.

- Anticancer Research : A study focused on the compound's effect on human cancer cell lines revealed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptosis markers, suggesting that the compound triggers programmed cell death in cancer cells .

- Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in lower levels of cell death compared to untreated controls. This suggests a protective role against neurodegeneration .

Q & A

Q. What are the established synthetic routes for 2-amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid hydrochloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step pathway starting with halogenated aromatic precursors. Key steps include nucleophilic substitution for fluorine and methoxy group incorporation, followed by amidation and hydrochloride salt formation. Purity optimization involves:

- Recrystallization : Using polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted intermediates .

- Chromatographic Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 20–80% acetonitrile over 30 minutes) to isolate >98% purity .

- Spectroscopic Validation : Confirm structural integrity via H/C NMR and FT-IR to detect residual solvents or byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- Structural Confirmation : X-ray crystallography resolves stereochemical ambiguities, particularly for the chiral amino acid center .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (e.g., onset at ~220°C) .

- Solubility Profiling : Phase-solubility studies in buffered solutions (pH 1–7.4) quantify aqueous solubility, critical for bioavailability assays .

Q. How does the compound’s solubility profile influence its applicability in biological assays?

Methodological Answer: The hydrochloride salt enhances aqueous solubility, but pH-dependent precipitation may occur in physiological buffers. Strategies include:

- Buffered Stock Solutions : Prepare in PBS (pH 7.4) with ≤1% DMSO to avoid aggregation .

- Dynamic Light Scattering (DLS) : Monitor particle size distribution in solution to prevent false negatives in cellular uptake studies .

Advanced Research Questions

Q. How can contradictions between computational reaction predictions and experimental yields be resolved during synthesis optimization?

Methodological Answer:

- Feedback Loop Integration : Combine quantum mechanical calculations (e.g., DFT for transition state modeling) with high-throughput screening to refine reaction parameters. For example, adjust solvent polarity or catalyst loading based on discrepancies between predicted and observed activation energies .

- Statistical Design of Experiments (DoE) : Use response surface methodology (RSM) to identify nonlinear interactions between variables (e.g., temperature, stoichiometry) that computational models may overlook .

Q. What advanced reactor designs improve scalability and efficiency in synthesizing this compound?

Methodological Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic amidation steps, reducing side-product formation. CRDC subclass RDF2050112 emphasizes tubular reactors with in-line FT-IR monitoring for real-time yield optimization .

- Membrane Separation Integration : Couple synthesis with nanofiltration (CRDC RDF2050104) to isolate intermediates, minimizing batch-to-batch variability .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like G-protein-coupled receptors. Validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target interactions, resolving entropy-enthalpy compensation effects that may contradict docking results .

Q. How can researchers address discrepancies in bioactivity data across different experimental models?

Methodological Answer:

- Cross-Model Validation : Compare in vitro (e.g., HEK293 cells) and ex vivo (e.g., tissue explants) assays to identify model-specific confounding factors (e.g., metabolic degradation).

- Metabolomic Profiling : LC-MS/MS screens for off-target metabolites that may enhance or inhibit activity in certain systems .

Q. What computational tools are recommended for predicting the compound’s environmental fate or degradation pathways?

Methodological Answer:

- EPI Suite : Estimate biodegradation half-lives and ecotoxicity using QSAR models.

- Ab Initio Hydrolysis Modeling : Gaussian 09 simulations at the B3LYP/6-31G* level predict pH-dependent hydrolysis rates of the acetate moiety .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.